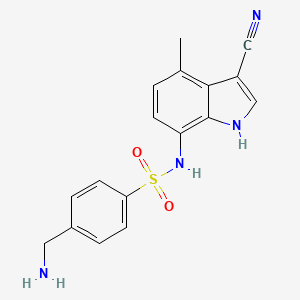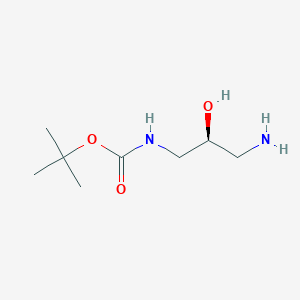
5,6-difluoropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoropyridine-3-carbaldehyde: is an organic compound with the molecular formula C6H3F2NO. It is a derivative of pyridine, where the 5th and 6th positions on the pyridine ring are substituted with fluorine atoms, and the 3rd position is substituted with a carbaldehyde group. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-difluoropyridine-3-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product. The synthesis involves the conversion of 2,3,5,6-tetrafluoropyridine to 5,6-difluoropyridine, followed by the conversion of 5,6-difluoropyridine to this compound. The final step involves the purification of this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5,6-Difluoropyridine-3-carboxylic acid.
Reduction: 5,6-Difluoropyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoropyridine-3-carbaldehyde has been widely used in scientific research for its various properties and applications. Some of the key applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biochemical and physiological effects in laboratory experiments.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-difluoropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the pyridine ring enhances the compound’s electron-withdrawing properties, which can influence its reactivity and interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoropyridine
- 3,5-Difluoropyridine
- 2,6-Difluoropyridine
Comparison: 5,6-Difluoropyridine-3-carbaldehyde is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for forming covalent bonds with biological molecules. Compared to other fluorinated pyridines, this compound offers unique opportunities for chemical synthesis and biological research .
Properties
CAS No. |
1227583-68-7 |
|---|---|
Molecular Formula |
C6H3F2NO |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




